molecular formula C12H13F3N2O3S B2644755 4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride CAS No. 2411240-66-7

4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride

Cat. No.: B2644755
CAS No.: 2411240-66-7
M. Wt: 322.3
InChI Key: KYXUXRZFUNDWGX-UHFFFAOYSA-N
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Description

4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a diazepane ring, a sulfonyl fluoride group, and a difluorobenzoyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of 2,4-difluorobenzoyl chloride, which is then reacted with 1,4-diazepane to form the intermediate product. This intermediate is subsequently treated with sulfonyl fluoride to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the sulfonyl fluoride group yields sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This makes it a valuable tool in studying enzyme function and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-Difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

4-(2,4-difluorobenzoyl)-1,4-diazepane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3S/c13-9-2-3-10(11(14)8-9)12(18)16-4-1-5-17(7-6-16)21(15,19)20/h2-3,8H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXUXRZFUNDWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)F)C(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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